molecular formula C21H22FN5O B2709353 [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone CAS No. 1326927-83-6

[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B2709353
CAS No.: 1326927-83-6
M. Wt: 379.439
InChI Key: UTUZHFIUMFIXNZ-UHFFFAOYSA-N
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Description

[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through a Huisgen cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its interactions with various biological targets, potentially serving as a lead compound for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the context of its interactions with specific receptors or enzymes.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and piperazine derivatives, such as:

  • 1-(4-chlorophenyl)-1H-1,2,3-triazole
  • 4-(4-methylphenyl)piperazine

Uniqueness

What sets [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone apart is its unique combination of a triazole ring and a piperazine moiety, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-15-3-5-17(6-4-15)25-9-11-26(12-10-25)21(28)20-14-27(24-23-20)18-7-8-19(22)16(2)13-18/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUZHFIUMFIXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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